![molecular formula C18H21N7O B2378250 1-(4-(3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)丙烷-1-酮 CAS No. 920207-43-8](/img/structure/B2378250.png)

1-(4-(3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)丙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

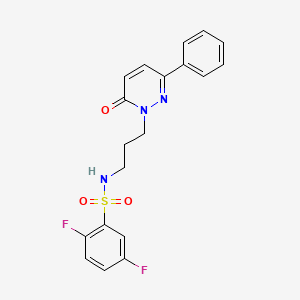

The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains a triazolopyrimidine core structure . It has been used as a reactant in the synthesis, biochemical, and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines .

Synthesis Analysis

The synthesis of similar compounds involves the use of 4-amino pyridine (4-AP) and other reactants . A simple, rapid, and effective synthesis of pyrazolopyrimidine triazole derivative from 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using Cu (II) catalyst in the presence of Sodium ascorbate has been reported .Molecular Structure Analysis

In the 1H NMR, compounds similar to the one have shown peaks in the range of δ 9.51–10.13, which represent N–H proton .Chemical Reactions Analysis

The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 649.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C . It also has a molar refractivity of 122.9±0.5 cm3 and a polar surface area of 80 Å2 .科学研究应用

Drug Discovery

1,2,3-triazoles, which are part of the compound’s structure, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, and are indispensable for life .

Organic Synthesis

The compound can be used in organic synthesis. The 1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis .

Polymer Chemistry

1,2,3-triazoles have also found applications in polymer chemistry. They can be used to create polymers with unique properties .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles can be used as building blocks to create larger structures .

Bioconjugation

The compound can be used in bioconjugation, a chemical strategy that permanently attaches two biomolecules together .

Fluorescent Imaging

1,2,3-triazoles can be used in fluorescent imaging, a technique used in biological research to visualize cells and tissues .

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis .

Pharmacokinetics

The compound’s IC50 values range from 0.057 ± 0.003 to 0.119 ± 0.007 μM, indicating a strong binding affinity to its target .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .

安全和危害

属性

IUPAC Name |

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O/c1-2-15(26)23-8-10-24(11-9-23)17-16-18(20-13-19-17)25(22-21-16)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQACGTOCAFIVIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid](/img/structure/B2378167.png)

![N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2378171.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2378174.png)

![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2378176.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2378180.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2378181.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2378186.png)

![8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2378188.png)

![N-[11-({7-(3,5-difluoropyridin-2-yl)-2-methyl-10-[(methylsulfonyl)methyl]-3-oxo-3,4,6,7-tetrahydro-2H-2,4,7-triazadibenzo[cd,f]azulene-9-carbonyl}amino)undecanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}-L-prolinamide](/img/structure/B2378190.png)